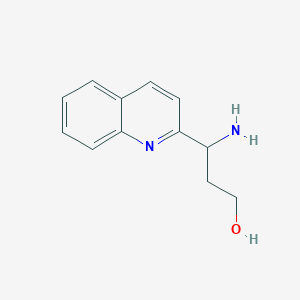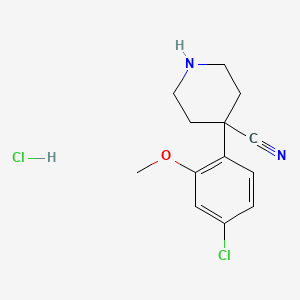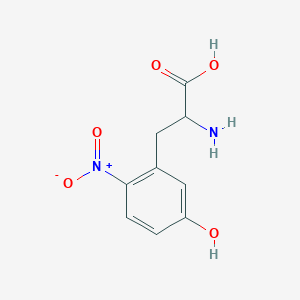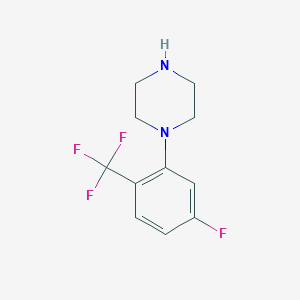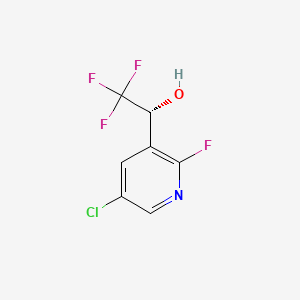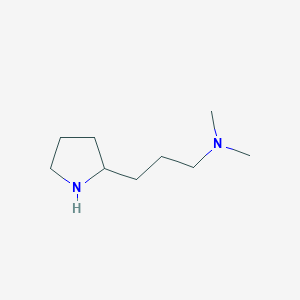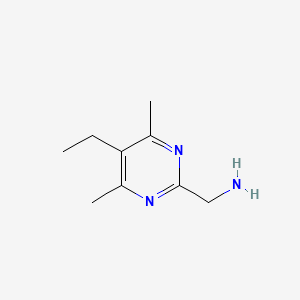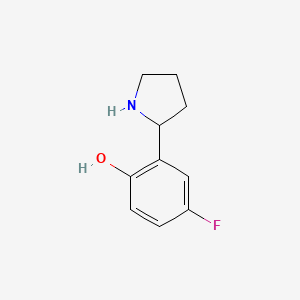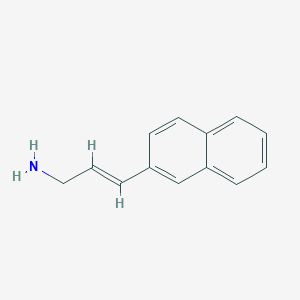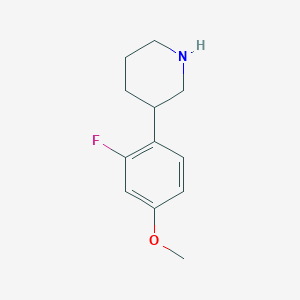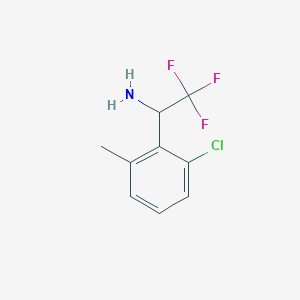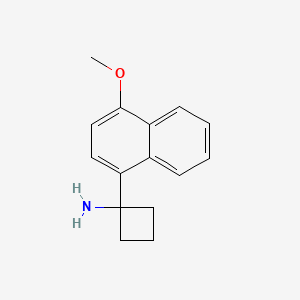
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine is an organic compound with the molecular formula C15H17NO It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 4-methoxynaphthalen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Naphthyl Group: The 4-methoxynaphthalen-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxynaphthalene and a cyclobutanone derivative.
Amination: The final step involves the conversion of the ketone group to an amine group through reductive amination using reagents such as sodium borohydride and an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of naphthyl alcohols or alkanes.
Substitution: Formation of halogenated naphthyl derivatives.
Applications De Recherche Scientifique
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. For example, it has been studied as a tubulin polymerization inhibitor, which disrupts microtubule dynamics and induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, preventing the formation of the mitotic spindle and thereby inhibiting cell division.
Comparaison Avec Des Composés Similaires
1-(4-Methoxynaphthalen-1-yl)cyclobutan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxynaphthalen-1-yl)butan-1-amine: Similar structure but with a butane instead of a cyclobutane ring.
4-(2-Methoxynaphthalen-1-yl)butan-1-amine: Another similar compound with a different substitution pattern on the naphthalene ring.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1314784-79-6 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C15H17NO/c1-17-14-8-7-13(15(16)9-4-10-15)11-5-2-3-6-12(11)14/h2-3,5-8H,4,9-10,16H2,1H3 |
Clé InChI |
SNVWAKNMGJXNFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C3(CCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


